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Introduction
(S,R)-CFT8634 is a potent, selective, and orally bioavailable heterobifunctional small molecule

degrader of the bromodomain-containing protein 9 (BRD9). As a Proteolysis Targeting Chimera

(PROTAC), CFT8634 induces the degradation of BRD9 through the ubiquitin-proteasome

system. It achieves this by forming a ternary complex between BRD9 and the E3 ubiquitin

ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal

degradation of BRD9.[1][2]

BRD9 is a key subunit of the non-canonical SWI/SNF (BAF) chromatin remodeling complex

(ncBAF).[3][4] This complex plays a critical role in regulating gene expression by altering the

structure of chromatin, thereby controlling the accessibility of DNA to transcription factors. In

certain cancers, such as synovial sarcoma and SMARCB1-null tumors, cancer cells are

dependent on BRD9 for their survival and proliferation.[5][6] The degradation of BRD9 by

CFT8634 disrupts the function of the ncBAF complex, leading to the downregulation of

oncogenic transcriptional programs, including those driven by MYC, and inhibiting tumor

growth.[7] This makes CFT8634 a valuable tool for studying the role of BRD9 and the ncBAF

complex in chromatin remodeling and for investigating potential therapeutic strategies in BRD9-

dependent cancers.
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These application notes provide a summary of the preclinical data for (S,R)-CFT8634 and

detailed protocols for its use in chromatin remodeling studies.

Data Presentation
The following tables summarize the key preclinical data for (S,R)-CFT8634, demonstrating its

potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Degradation of BRD9 by (S,R)-CFT8634

Cell Line DC₅₀ (nM)
Dₘₐₓ (%
degradation)

Assay Conditions

Synovial Sarcoma

(HSSYII)
2 >95% 4 hours treatment

SMARCB1-null 2.7 Not Specified Not Specified

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.[1]

Table 2: Selectivity Profile of (S,R)-CFT8634
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Protein
Binding/Degradatio
n

Assay Type Concentration

BRD9 High BROMOscan® 100 nM

BRD4 No significant binding BROMOscan® 100 nM

BRD7 No significant binding BROMOscan® 100 nM

Other Bromodomains

(32 total)
No significant binding BROMOscan® 100 nM

GSPT1 (CRBN

neosubstrate)
No degradation HiBiT Assay Not Specified

IKZF1 (CRBN

neosubstrate)
No degradation HiBiT Assay Not Specified

SALL4 (CRBN

neosubstrate)
No degradation HiBiT Assay Not Specified

This table highlights the high selectivity of CFT8634 for BRD9 over other bromodomain-

containing proteins and known neosubstrates of the CRBN E3 ligase.[8][9][10]

Table 3: In Vivo Pharmacokinetics of (S,R)-CFT8634 in Rats

Parameter Value Dosing

Oral Bioavailability (F%) 83% 10 mg/kg PO

Clearance (Cl_obs) 22 mL/min/kg 1 mg/kg IV

These data demonstrate the excellent oral bioavailability of CFT8634 in a preclinical model.[1]

Table 4: In Vivo Efficacy of (S,R)-CFT8634 in a Synovial Sarcoma Xenograft Model
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Treatment Group Dosing Regimen
Tumor Growth Inhibition
(%)

Vehicle Daily 0

(S,R)-CFT8634 10 mg/kg, daily Significant

(S,R)-CFT8634 30 mg/kg, daily More pronounced

CFT8634 demonstrates dose-dependent anti-tumor activity in a preclinical model of synovial

sarcoma.

Experimental Protocols
The following are detailed protocols for key experiments to study the effects of (S,R)-CFT8634
on chromatin remodeling.

Protocol 1: Western Blot Analysis of BRD9 Degradation
This protocol is to confirm the dose- and time-dependent degradation of BRD9 protein following

treatment with (S,R)-CFT8634.

Materials:

Synovial sarcoma or other BRD9-dependent cell line (e.g., HSSYII)

(S,R)-CFT8634 (stock solution in DMSO)

Complete cell culture medium

Phosphate-buffered saline (PBS)

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membrane and transfer buffer
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-BRD9, anti-GAPDH or anti-β-actin (loading control)

HRP-conjugated secondary antibody

Enhanced Chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Cell Culture and Treatment:

Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of

harvest.

Allow cells to adhere overnight.

Treat cells with a serial dilution of (S,R)-CFT8634 (e.g., 0.1 nM to 1000 nM) for a specified

time (e.g., 2, 4, 8, 24 hours). Include a DMSO-treated vehicle control.

Cell Lysis:

Wash cells twice with ice-cold PBS.

Add 100-150 µL of ice-cold RIPA buffer to each well.

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Incubate on ice for 30 minutes, with occasional vortexing.

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

Collect the supernatant containing the protein.

Protein Quantification:
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Determine the protein concentration of each lysate using the BCA assay according to the

manufacturer's protocol.

SDS-PAGE and Western Blotting:

Normalize protein concentrations for all samples.

Add Laemmli sample buffer and boil at 95°C for 5 minutes.

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

Run the gel until the dye front reaches the bottom.

Transfer the proteins from the gel to a PVDF membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

Detection:

Add ECL substrate to the membrane and image using a chemiluminescence detection

system.

Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH) to

ensure equal protein loading.

Data Analysis:

Quantify band intensities using image analysis software.
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Normalize the BRD9 band intensity to the corresponding loading control band intensity.

Plot the normalized BRD9 levels against the concentration or time of (S,R)-CFT8634
treatment to determine DC₅₀ and Dₘₐₓ.

Protocol 2: Chromatin Immunoprecipitation (ChIP)
followed by Sequencing (ChIP-seq)
This protocol is to identify the genomic regions where BRD9 binding is lost following treatment

with (S,R)-CFT8634.

Materials:

Cells treated with (S,R)-CFT8634 or DMSO (vehicle control)

Formaldehyde (37%)

Glycine

Cell lysis and nuclear lysis buffers

Sonication buffer

ChIP-grade anti-BRD9 antibody and IgG control

Protein A/G magnetic beads

Wash buffers (low salt, high salt, LiCl)

Elution buffer

RNase A and Proteinase K

DNA purification kit

Reagents for library preparation and next-generation sequencing

Procedure:
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Cell Treatment and Cross-linking:

Treat cells with an effective concentration of (S,R)-CFT8634 (e.g., 100 nM) or DMSO for a

specified time (e.g., 24 hours).

Add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate

for 10 minutes at room temperature.

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

Cell and Nuclear Lysis:

Harvest and wash the cells with ice-cold PBS.

Lyse the cells to release the nuclei.

Isolate the nuclei by centrifugation.

Chromatin Fragmentation:

Resuspend the nuclear pellet in sonication buffer.

Sonicate the chromatin to an average fragment size of 200-500 bp. Optimization of

sonication conditions is critical.

Immunoprecipitation:

Pre-clear the chromatin with protein A/G beads.

Incubate the pre-cleared chromatin with the anti-BRD9 antibody or an IgG control

overnight at 4°C.

Add protein A/G beads to capture the antibody-chromatin complexes.

Washing and Elution:

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-

specific binding.
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Elute the chromatin from the beads.

Reverse Cross-linking and DNA Purification:

Reverse the cross-links by incubating at 65°C overnight.

Treat with RNase A and Proteinase K to remove RNA and protein.

Purify the DNA using a DNA purification kit.

Library Preparation and Sequencing:

Prepare sequencing libraries from the purified DNA.

Perform next-generation sequencing.

Data Analysis:

Align the sequencing reads to the reference genome.

Perform peak calling to identify regions of BRD9 enrichment.

Compare the BRD9 binding profiles between (S,R)-CFT8634-treated and vehicle-treated

samples to identify regions of differential binding.

Protocol 3: Assay for Transposase-Accessible
Chromatin with Sequencing (ATAC-seq)
This protocol is to assess changes in chromatin accessibility following BRD9 degradation with

(S,R)-CFT8634.

Materials:

Cells treated with (S,R)-CFT8634 or DMSO (vehicle control)

Lysis buffer (containing NP-40)

Tn5 transposase and tagmentation buffer
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DNA purification kit

PCR reagents for library amplification

Reagents for library purification and next-generation sequencing

Procedure:

Cell Treatment and Lysis:

Treat cells with an effective concentration of (S,R)-CFT8634 (e.g., 100 nM) or DMSO for a

specified time (e.g., 24-48 hours).

Harvest a defined number of cells (e.g., 50,000).

Lyse the cells in a buffer containing a non-ionic detergent (e.g., NP-40) to isolate the

nuclei.

Tagmentation:

Incubate the isolated nuclei with Tn5 transposase in tagmentation buffer. The transposase

will simultaneously fragment the DNA and ligate sequencing adapters to the accessible

regions of the chromatin.

DNA Purification:

Purify the tagmented DNA using a DNA purification kit.

Library Amplification and Purification:

Amplify the tagmented DNA by PCR to generate a sequencing library.

Purify the amplified library to remove primers and adapters.

Sequencing and Data Analysis:

Perform paired-end next-generation sequencing.

Align the sequencing reads to the reference genome.
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Analyze the distribution and intensity of the reads to identify regions of open chromatin.

Compare the chromatin accessibility profiles between (S,R)-CFT8634-treated and vehicle-

treated samples to identify differential accessibility regions.

Visualizations
Signaling Pathway of (S,R)-CFT8634 Action

Extracellular

Intracellular

ncBAF Complex

(S,R)-CFT8634 (S,R)-CFT8634Cellular Uptake

Ternary Complex
(BRD9-CFT8634-CRBN)

BRD9 Other ncBAF
Subunits

ChromatinRemodels

CRBN
(E3 Ligase)

Ubiquitination

Proteasome

BRD9 Degradation Inaccessible Chromatin
(Gene Expression OFF)

Leads to

Accessible Chromatin
(Gene Expression ON)

Maintains Accessibility

MYC Target Genes &
Ribosome Biogenesis GenesPromotes Transcription

Represses Transcription

Tumor Growth
Drives

ApoptosisInhibition Leads to

Click to download full resolution via product page

Caption: Mechanism of action of (S,R)-CFT8634 leading to chromatin remodeling and anti-

tumor effects.

Experimental Workflow for Studying (S,R)-CFT8634
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Caption: A comprehensive workflow for investigating the effects of (S,R)-CFT8634 on

chromatin remodeling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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remodeling-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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